4-(3-Azetidinyloxy)benzenamine
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Overview
Description
4-(Azetidin-3-yloxy)aniline is a chemical compound characterized by the presence of an azetidine ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azetidin-3-yloxy)aniline typically involves the formation of the azetidine ring followed by its attachment to the aniline group. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of 4-(azetidin-3-yloxy)aniline may utilize scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted anilines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-(Azetidin-3-yloxy)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding . The compound’s unique structure enables it to modulate biological pathways effectively, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different substitution patterns.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to other similar compounds .
Properties
IUPAC Name |
4-(azetidin-3-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYXYRAOHIYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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